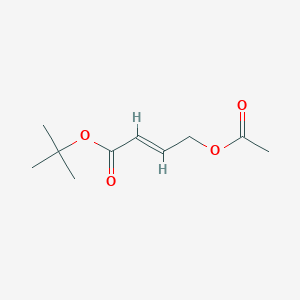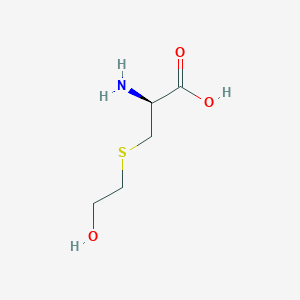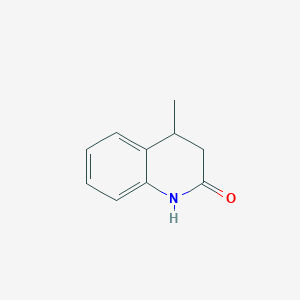
4-methyl-3,4-dihydro-1H-quinolin-2-one
描述
4-Methyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a methyl group at the 4th position and a dihydro modification at the 3rd and 4th positions. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
作用机制
Target of Action
Quinolinone derivatives have been known to exhibit a wide range of biological activities, making them valuable in drug research and development .
Mode of Action
It’s known that quinolinone derivatives can interact with various biological targets, leading to changes at the molecular level .
Biochemical Pathways
Quinolinone derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
In vitro pharmacokinetic studies have ascertained the stability of similar quinolinone derivatives in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Quinolinone derivatives are known to have various pharmaceutical and biological activities .
Action Environment
The synthesis of similar quinolinone derivatives has been achieved using environmentally friendly methods .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4-dihydro-1H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of N-(1’-alkoxy)cyclopropyl-2-haloanilines in the presence of a palladium catalyst. This reaction proceeds via cyclopropane ring expansion . Another method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2-one with propargylic alcohols, leading to the formation of pyrano[3,2-c]quinolones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and acid-catalyzed tandem reactions are common in industrial settings due to their efficiency and scalability.
化学反应分析
Types of Reactions
4-Methyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert quinolinones to dihydroquinolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and other heterocyclic derivatives with potential biological activities .
科学研究应用
4-Methyl-3,4-dihydro-1H-quinolin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Industry: It is used in the development of dyes, sanitizers, and corrosion inhibitors.
相似化合物的比较
4-Methyl-3,4-dihydro-1H-quinolin-2-one can be compared with other similar compounds such as:
4-Hydroxy-2-quinolinone: Known for its biological activities and used in drug research.
7-Amino-3,4-dihydro-1H-quinolin-2-one: Exhibits better inhibition of certain enzymes compared to similar compounds.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Naturally occurring derivative with unique biological properties.
These compounds share a quinoline core but differ in their substituents and biological activities, highlighting the uniqueness of this compound in terms of its specific applications and effects.
属性
IUPAC Name |
4-methyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFYSJDNZFRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90412951 | |
| Record name | 4-methyl-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30696-28-7 | |
| Record name | 4-methyl-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)

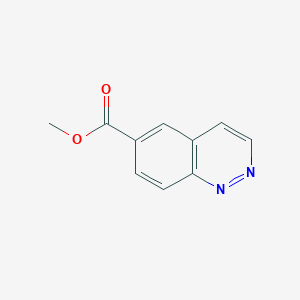
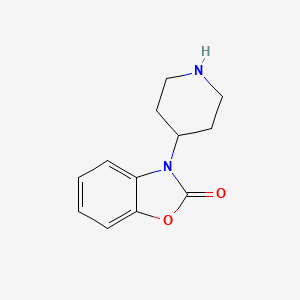
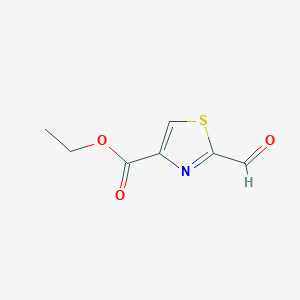

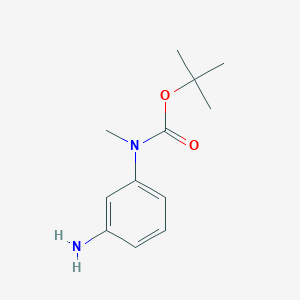

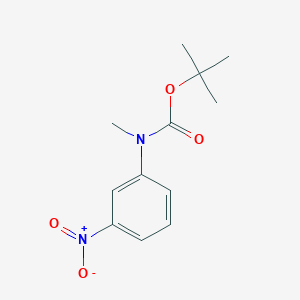
![3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine](/img/structure/B1599794.png)
